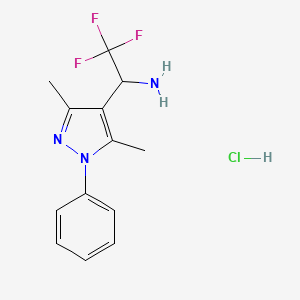![molecular formula C12H18FNO B1374217 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol CAS No. 1488087-17-7](/img/structure/B1374217.png)
4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound features a unique structure with an amino group, a fluorophenyl group, and a hydroxyl group attached to a butane backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene through bromination.
Nucleophilic Substitution: The 4-fluorobenzyl bromide is then subjected to nucleophilic substitution with 3-methyl-2-butanone in the presence of a base such as sodium hydride to form the intermediate 4-fluorophenyl-3-methylbutan-2-one.
Reductive Amination: The intermediate is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Formation of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-one.
Reduction: Formation of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-amine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its effects on cellular processes and signaling pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as:
Receptors: It may bind to and modulate the activity of certain receptors in the nervous system.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-[(4-chlorophenyl)methyl]-3-methylbutan-2-ol: Similar structure with a chlorine atom instead of a fluorine atom.
4-Amino-3-[(4-bromophenyl)methyl]-3-methylbutan-2-ol: Similar structure with a bromine atom instead of a fluorine atom.
4-Amino-3-[(4-methylphenyl)methyl]-3-methylbutan-2-ol: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-(aminomethyl)-4-(4-fluorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(15)12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6,9,15H,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXWDOIHHWJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(CC1=CC=C(C=C1)F)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)






![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)
